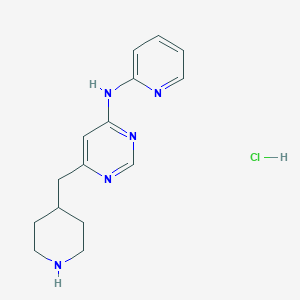

(6-Piperidin-4-ylmethyl-pyrimidin-4-yl)-pyridin-2-yl-amine hydrochloride

Description

The compound (6-Piperidin-4-ylmethyl-pyrimidin-4-yl)-pyridin-2-yl-amine hydrochloride (CAS: 1361116-08-6) is a heterocyclic amine derivative featuring a pyrimidine core substituted with a piperidin-4-ylmethyl group and a pyridin-2-yl-amine moiety. Its molecular formula is C₁₅H₂₀ClN₅, with a molecular weight of 305.80 g/mol (). The SMILES notation (Cl.c1ccc(Nc2cc(CC3CCNCC3)ncn2)nc1) highlights its structural complexity, combining pyrimidine and pyridine rings linked via an amine group.

Properties

IUPAC Name |

6-(piperidin-4-ylmethyl)-N-pyridin-2-ylpyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5.ClH/c1-2-6-17-14(3-1)20-15-10-13(18-11-19-15)9-12-4-7-16-8-5-12;/h1-3,6,10-12,16H,4-5,7-9H2,(H,17,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLAJNCWVBWORK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC(=NC=N2)NC3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(6-Piperidin-4-ylmethyl-pyrimidin-4-yl)-pyridin-2-yl-amine hydrochloride, with a CAS number of 1309672-63-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

- Molecular Formula: C₁₅H₂₀ClN₅

- Molecular Weight: 305.81 g/mol

- CAS Number: 1309672-63-6

Research has indicated that compounds similar to (6-Piperidin-4-ylmethyl-pyrimidin-4-yl)-pyridin-2-yl-amine hydrochloride exhibit significant activity against various biological targets, notably in the context of viral infections and cancer therapy.

- Antiviral Activity : This compound belongs to a class of piperidine derivatives that have shown promising results as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. Studies have reported that these compounds can inhibit HIV replication with effective concentrations (EC50) in the low nanomolar range, outperforming existing treatments like nevirapine .

- Anticancer Properties : The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression. For example, it has been shown to target the USP1/UAF1 deubiquitinase complex, which is involved in tumorigenesis, indicating its potential role in anticancer therapies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (6-Piperidin-4-ylmethyl-pyrimidin-4-yl)-pyridin-2-yl-amine hydrochloride and its analogs:

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

- HIV Research : A study demonstrated that derivatives of piperidinyl-pyrimidine significantly inhibited HIV replication in vitro, with lower IC50 values than traditional NNRTIs. The mechanism was attributed to allosteric inhibition of reverse transcriptase, providing a new avenue for HIV treatment .

- Cancer Therapeutics : In another investigation, compounds targeting the USP1/UAF1 complex showed promise in reducing tumor growth in preclinical models. The study emphasized the importance of these compounds in developing targeted cancer therapies .

- Antibacterial Studies : The antibacterial activity was assessed against multiple strains, revealing potent effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, highlighting their potential use in treating resistant bacterial infections .

Scientific Research Applications

Scientific Research Applications

- Cancer Treatment

- Cell Proliferation Studies

- Protein Kinase Inhibition

Case Study 1: Acute Myeloid Leukemia (AML)

In a study published in a peer-reviewed journal, MV4-11 cells were treated with varying concentrations of (6-Piperidin-4-ylmethyl-pyrimidin-4-yl)-pyridin-2-yl-amine hydrochloride. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers, highlighting its potential as a therapeutic agent against AML .

Case Study 2: Solid Tumors

Another investigation focused on solid tumor models where the compound was administered alongside standard chemotherapeutics. The findings suggested enhanced efficacy of the treatment regimen, attributed to the synergistic effects of combining CDK inhibition with traditional therapies .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Pyrimidine Derivatives with Varied Substituents

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride

- Molecular Formula : C₁₂H₁₉ClN₄OS ().

- Key Differences :

- Substitutions: Methoxy (-OCH₃) and methylthio (-SCH₃) groups on the pyrimidine ring.

- Piperidine Modification: N-methylation at the piperidine nitrogen.

- N-methylation reduces basicity, which could influence binding to targets sensitive to steric or electronic effects.

1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride

- Molecular Formula : C₁₃H₂₂ClN₅S ().

- Key Differences :

- Substituents: Ethoxy (-OC₂H₅) and methylthio (-SCH₃) groups on pyrimidine.

- Piperidine Position: The piperidine is attached at position 3 (vs. 4 in the parent compound).

- Positional isomerism (piperidin-3-yl vs. 4-yl) may lead to distinct conformational preferences in target binding.

Heterocyclic Core Variations

6-(Piperidin-4-yl)pyridin-2-amine hydrochloride

- Molecular Formula : C₁₀H₁₆ClN₃ ().

- Key Differences :

- Core Structure: Pyridine replaces pyrimidine.

- Substituents: Piperidin-4-yl directly attached to pyridine.

- Implications :

- Pyridine’s single nitrogen (vs. pyrimidine’s two nitrogens) reduces hydrogen-bonding capacity, possibly lowering affinity for targets requiring dual coordination.

- Simplified structure may enhance metabolic stability but reduce selectivity.

Functional Group Modifications

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

Salt Form and Charge Differences

(6-Dimethylaminomethyl-2-piperidin-2-yl-pyrimidin-4-yl)-methyl-amine trihydrochloride

- Molecular Formula : C₁₃H₂₆Cl₃N₅ ().

- Key Differences: Additional Hydrochlorides: Trihydrochloride vs. monohydrochloride in the parent compound. Substituents: Dimethylaminomethyl (-CH₂N(CH₃)₂) and piperidin-2-yl groups.

- Implications: Increased hydrochloride content enhances aqueous solubility but may reduce bioavailability in non-polar environments. Dimethylaminomethyl introduces a tertiary amine, altering charge distribution and pH-dependent solubility.

Preparation Methods

Synthesis of Key Intermediates

Pyrimidine Precursors: 2,4-dichloropyrimidine undergoes Suzuki coupling with 3-pyridyl boronic acid to yield 2-chloro-4-(pyridin-3-yl)pyrimidine intermediates with high regioselectivity and yields (~80%).

Guanidine Derivatives: Guanidine intermediates are prepared by guanylation of aminobenzonitriles using bis-Boc-guanylpyrazole, followed by Boc deprotection with trifluoroacetic acid (TFA) to yield substituted guanidines.

Coupling and Functional Group Transformations

Curtius Rearrangement for Carbamate Formation: The acid intermediate undergoes a one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA), triethylamine, and t-butanol/toluene to form carbamate intermediates, which upon TFA deprotection yield the amine functionality.

Palladium-Catalyzed Amination: Buchwald–Hartwig amination facilitates the coupling of pyrimidinyl-2-amine derivatives with brominated piperidine-containing fragments, enabling the formation of the final tertiary amine structure.

Reductive Amination: The piperidin-4-ylmethyl moiety can be introduced via reductive amination of pyridine-2-carbaldehyde derivatives with piperidine amines using sodium triacetoxyborohydride or sodium cyanoborohydride in methanolic or other alcoholic media.

Formation of Hydrochloride Salt

The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid, improving the compound's solubility and stability for pharmaceutical use.

Lewis Acids: Zinc triflate, silver triflate, boron trifluoride diethyl etherate, and silver oxide are used as catalysts in certain coupling or activation steps.

Coupling Reagents: Peptide coupling agents such as propanephosphonic acid anhydride (T3P), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and HBTU facilitate amide bond formation or activation of carboxylic acids for azide formation.

Solvents: Dichloromethane, toluene, and polar protic solvents like methanol are commonly employed depending on the reaction step.

Temperature and Time: Typical reaction temperatures range from room temperature to 120 °C, with reaction times varying from several hours to overnight depending on the step.

| Step No. | Reaction Type | Reagents/Catalysts | Conditions | Yield / Notes |

|---|---|---|---|---|

| 1 | Suzuki Coupling | 2,4-Dichloropyrimidine, 3-pyridyl boronic acid, Pd catalyst | ~100 °C, 12-20 h | ~80% isolated yield, high regioselectivity |

| 2 | Guanidine Formation | Bis-Boc-guanylpyrazole, TFA | Room temp, deprotection step | Quantitative Boc removal yields guanidine |

| 3 | Curtius Rearrangement | DPPA, triethylamine, t-butanol/toluene | ~Room temp to 100 °C | 60% yield, better purity with carbamate intermediate |

| 4 | Buchwald–Hartwig Amination | Pd catalyst, pyrimidinyl-2-amine, bromide | Mild heating, inert atmosphere | Moderate yields (5–57%) |

| 5 | Reductive Amination | Sodium triacetoxyborohydride or sodium cyanoborohydride, methanol | Room temp to mild heating | Efficient introduction of piperidinylmethyl |

| 6 | Hydrochloride Salt Formation | HCl | Room temp | Enhances solubility and pharmaceutical properties |

The one-pot Curtius rearrangement method using DPPA and triethylamine is preferred for carbamate intermediate formation due to improved yield and product purity compared to isolating the isocyanate intermediate.

Suzuki coupling conditions have been optimized to avoid formation of regioisomers or bis-adducts, ensuring clean conversion to the desired pyrimidine intermediate.

The reductive amination step benefits from the use of sodium cyanoborohydride in methanol, providing mild conditions that preserve sensitive functional groups.

Use of peptide coupling reagents like T3P and EDC allows efficient activation of carboxylic acid intermediates for azide formation, facilitating Curtius rearrangement steps.

The preparation of (6-Piperidin-4-ylmethyl-pyrimidin-4-yl)-pyridin-2-yl-amine hydrochloride involves a sophisticated sequence of synthetic transformations including Suzuki coupling, guanylation, Curtius rearrangement, Buchwald–Hartwig amination, and reductive amination. The use of modern catalytic systems and coupling reagents enables efficient and selective synthesis of this compound with good yields and purity. The final hydrochloride salt formation is critical for enhancing pharmaceutical utility. The methods are well-documented in patent literature and peer-reviewed medicinal chemistry research, providing a robust foundation for further development and application.

Q & A

Q. How should researchers mitigate risks when scaling up synthesis from mg to gram quantities?

- Answer : Conduct hazard assessments (e.g., DSC for exothermic reactions) and implement engineering controls (e.g., jacketed reactors for temperature control). For intermediates prone to oxidation, use inert atmospheres (N₂/Ar). Validate safety protocols with small-scale pilot reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.